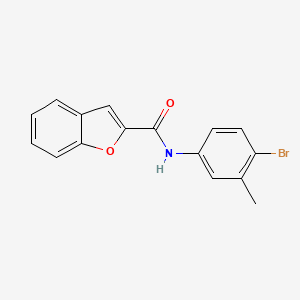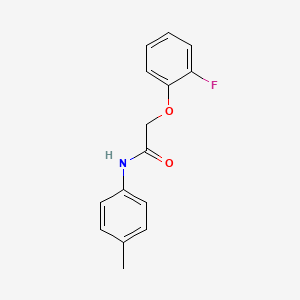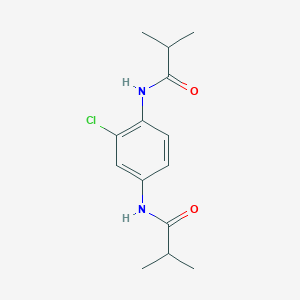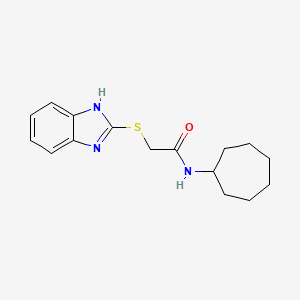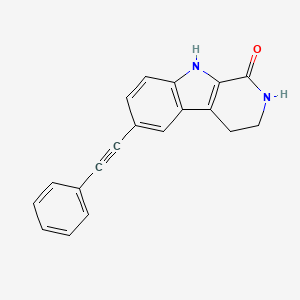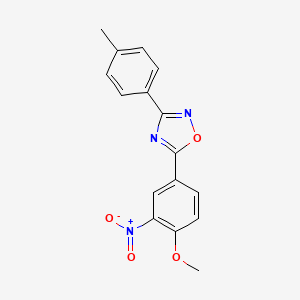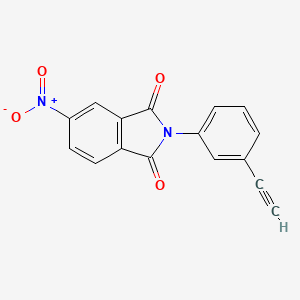
2-(3-ethynylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione
描述
2-(3-ethynylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione, commonly known as EPN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EPN has unique properties that make it an ideal candidate for various laboratory experiments, including its ability to interact with biological systems and its potential to act as a fluorescent probe.
作用机制
The mechanism of action of EPN is not well understood; however, it is believed to act as a competitive inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, and inhibition of this enzyme can lead to cell death.
Biochemical and Physiological Effects:
EPN has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that EPN can induce apoptosis in cancer cells, while in vivo studies have shown that EPN can reduce tumor growth in mice. EPN has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using EPN in laboratory experiments is its ability to act as a fluorescent probe, allowing for real-time monitoring of changes in intracellular calcium levels. EPN is also relatively easy to synthesize and has a high degree of stability. However, one of the limitations of using EPN is its potential toxicity, and caution should be taken when handling this compound.
未来方向
There are many potential future directions for the use of EPN in scientific research. One area of interest is the development of EPN-based fluorescent probes for the detection of other ions and molecules in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of EPN and its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, the development of new synthesis methods for EPN could lead to improved yields and increased efficiency in laboratory experiments.
科学研究应用
EPN has been used in a variety of scientific research applications due to its ability to interact with biological systems. One of the most common uses of EPN is as a fluorescent probe to detect changes in intracellular calcium levels. EPN has also been used as a tool to study the mechanisms of action of various drugs and as a potential therapeutic agent for the treatment of cancer.
属性
IUPAC Name |
2-(3-ethynylphenyl)-5-nitroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c1-2-10-4-3-5-11(8-10)17-15(19)13-7-6-12(18(21)22)9-14(13)16(17)20/h1,3-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWRTQKKPXLDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)

